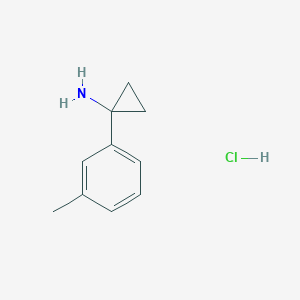

1-(M-tolyl)cyclopropanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methylphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-3-2-4-9(7-8)10(11)5-6-10;/h2-4,7H,5-6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSTYRGZFGWZJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40639858 | |

| Record name | 1-(3-Methylphenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134683-51-4 | |

| Record name | 1-(3-Methylphenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pharmacology of 1-Arylcyclopropanamines: A Technical Guide for Drug Discovery

Introduction: The Unique Potential of a Strained Ring System

The 1-arylcyclopropanamine scaffold represents a fascinating and privileged structure in medicinal chemistry. The inherent ring strain of the cyclopropane moiety imparts unique conformational rigidity and electronic properties, making it a valuable component in the design of potent and selective therapeutic agents.[1] This guide provides an in-depth exploration of the pharmacological properties of 1-arylcyclopropanamines, with a focus on their mechanisms of action, structure-activity relationships (SAR), and applications in drug development. We will delve into their interactions with key biological targets, most notably monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), and provide practical insights for researchers in the field.

Core Pharmacological Target I: Monoamine Oxidase (MAO)

1-Arylcyclopropanamines are perhaps most widely recognized for their potent, irreversible inhibition of monoamine oxidases (MAOs), a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] The prototypical example is trans-2-phenylcyclopropylamine, known clinically as tranylcypromine, an effective antidepressant.[3]

Mechanism of Irreversible Inhibition

The inhibitory action of 1-arylcyclopropanamines against MAO is a classic example of mechanism-based inactivation, often referred to as "suicide inhibition." The enzyme recognizes the inhibitor as a substrate and initiates its catalytic cycle. This process, however, leads to the generation of a reactive intermediate that covalently binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor, rendering the enzyme permanently inactive.[4] This covalent modification is key to the long-lasting effects of this class of drugs.

Structure-Activity Relationships for MAO Inhibition

The potency and selectivity of 1-arylcyclopropanamines for the two major isoforms of MAO, MAO-A and MAO-B, are highly dependent on their structural features.

-

Stereochemistry: The trans configuration of the phenyl and amino groups on the cyclopropane ring is generally crucial for potent MAO inhibition.

-

Aryl Substituents: The nature and position of substituents on the aryl ring significantly influence activity. A quantitative structure-activity relationship (QSAR) study has proposed that the active site of MAO-A contains a deep hydrophobic cavity near the para position, while the MAO-B active site has a steric boundary near the para position and a hydrogen-donating site near the ortho position.[5]

-

Cyclopropane Ring Substitution: Substitution on the cyclopropane ring can also modulate activity. For instance, the introduction of a fluorine atom can have a pronounced effect. trans-2-Fluoro-2-phenylcyclopropylamine has been shown to be a more potent competitive inhibitor of microbial tyramine oxidase (a model for MAO) than tranylcypromine.[3]

Therapeutic Applications in Depression

The inhibition of MAO-A in the brain increases the synaptic levels of monoamine neurotransmitters, which is the basis for the antidepressant effects of drugs like tranylcypromine.[3] While highly effective, the irreversible and non-selective nature of early MAO inhibitors led to significant side effects, including the risk of hypertensive crisis when co-administered with certain foods or drugs.[2] This has spurred the development of newer, reversible, and isoform-selective MAO inhibitors.

Core Pharmacological Target II: Lysine-Specific Demethylase 1 (LSD1)

More recently, the 1-arylcyclopropanamine scaffold has gained significant attention for its ability to inhibit lysine-specific demethylase 1 (LSD1), a flavin-dependent enzyme that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[6] Aberrant LSD1 activity is implicated in the pathogenesis of various cancers, making it a promising therapeutic target.

Mechanism of LSD1 Inhibition

Similar to its action on MAO, trans-2-phenylcyclopropylamine acts as a mechanism-based irreversible inhibitor of LSD1.[6] The enzyme processes the inhibitor, leading to the formation of a covalent adduct with the FAD cofactor, thereby inactivating the enzyme.[4]

Structure-Activity Relationships for LSD1 Inhibition

The development of potent and selective LSD1 inhibitors based on the 1-arylcyclopropanamine scaffold is an active area of research. Key SAR insights include:

-

N-Alkylation: N-alkylation of the primary amine can enhance potency for LSD1 and improve selectivity over MAOs.[7]

-

Aryl Ring Modifications: Modifications to the phenyl ring have been extensively explored to optimize potency and drug-like properties. For example, the derivative S2101 exhibited stronger LSD1 inhibition than tranylcypromine.[6] Further optimization of a derivative called S2157 led to novel compounds with improved microsomal stability and a better hERG safety profile.[8]

Therapeutic Potential in Oncology

The inhibition of LSD1 can reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.[9] This has led to the investigation of 1-arylcyclopropanamine-based LSD1 inhibitors as potential treatments for various cancers, including acute myeloid leukemia.[9]

Quantitative Pharmacological Data

The following tables summarize the inhibitory activities of selected 1-arylcyclopropanamine derivatives against their primary targets.

| Compound | Target | Assay | IC50 (µM) | Reference |

| trans-2-Phenylcyclopropylamine (Tranylcypromine) | MAO-A | Recombinant human enzyme | ~0.8 | [4] |

| trans-2-Phenylcyclopropylamine (Tranylcypromine) | MAO-B | Recombinant human enzyme | ~0.9 | [4] |

| trans-2-Fluoro-2-phenylcyclopropylamine | Tyramine Oxidase | Microbial enzyme | ~0.08 | [3] |

| S2101 | LSD1 | Recombinant human enzyme | 0.58 | [6] |

| S2116 | LSD1 | Recombinant human enzyme | 0.28 | [7] |

| S2157 | LSD1 | Recombinant human enzyme | 0.22 | [7] |

| Compound | Target | k_inact/K_I (M⁻¹s⁻¹) | Reference |

| trans-2-Phenylcyclopropylamine (Tranylcypromine) | LSD1 | 43.8 | [6] |

| S2101 | LSD1 | 4560 | [6] |

Experimental Protocols

Synthesis of trans-2-Phenylcyclopropylamine

A common synthetic route to trans-2-phenylcyclopropylamine involves the initial formation of trans-2-phenylcyclopropanecarboxylic acid, followed by a Curtius rearrangement.[10]

Step 1: Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid

-

React styrene with ethyl diazoacetate to form a mixture of cis- and trans-ethyl 2-phenylcyclopropanecarboxylate.[10]

-

Hydrolyze the ester mixture to the corresponding carboxylic acids.[10]

-

Separate the trans isomer from the cis isomer by fractional crystallization.[10]

Step 2: Curtius Rearrangement

-

Convert trans-2-phenylcyclopropanecarboxylic acid to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride.[10]

-

React the acyl chloride with sodium azide to form the acyl azide.[10]

-

Heat the acyl azide to induce the Curtius rearrangement, forming the isocyanate.[10]

-

Hydrolyze the isocyanate to yield trans-2-phenylcyclopropylamine.[10]

Workflow for Synthesis of trans-2-Phenylcyclopropylamine

A representative synthetic workflow for producing trans-2-phenylcyclopropylamine.

In Vitro MAO Inhibition Assay

The inhibitory activity of 1-arylcyclopropanamine derivatives against MAO-A and MAO-B can be determined using a fluorometric or spectrophotometric assay.[11]

-

Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B is used as the enzyme source. A suitable substrate, such as kynuramine, is prepared in an appropriate buffer.[10]

-

Inhibitor Preparation: The test compounds (1-arylcyclopropanamines) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

Assay Procedure:

-

Pre-incubate the enzyme with the test compound or vehicle control for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) over time using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

MAO Inhibition Assay Workflow

A generalized workflow for determining the in vitro inhibitory activity of 1-arylcyclopropanamines against MAO.

Conclusion and Future Directions

The 1-arylcyclopropanamine scaffold continues to be a rich source of pharmacologically active compounds. While their role as MAO inhibitors in the treatment of depression is well-established, the discovery of their potent activity against LSD1 has opened up new avenues for therapeutic intervention, particularly in oncology. The unique structural and electronic properties of the cyclopropane ring provide a versatile platform for the design of novel inhibitors with improved potency and selectivity. Future research in this area will likely focus on the development of next-generation 1-arylcyclopropanamines with optimized pharmacokinetic and pharmacodynamic profiles, as well as the exploration of their potential against other therapeutic targets.

References

- European Patent Office. (n.d.). EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof. Google Patents.

- Kaiser, C., & Zirkle, C. L. (1977). U.S. Patent No. 4,016,204. Washington, DC: U.S. Patent and Trademark Office.

- Zhang, Y., et al. (2018).

- Silverman, R. B. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry, 24(9), 2128–2138.

- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2734, pp. 331-340). Humana, New York, NY.

- Hiebert, C. K., & Castagnoli, N. (1999). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of medicinal chemistry, 42(21), 4349–4356.

- Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416.

- Miyazaki, Y., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 15(8), 705–711.

- Kageyama, Y., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. Molecules, 27(9), 2795.

- Ulrich, S., & Ricken, R. (2017). Tranylcypromine in mind(partⅠ): review of pharmacology. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 27(8), 697–713.

- Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–446.

- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.

- Sala, F. D. (2001). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 5(12), 1239-1274.

- ZHANG Jingya, WANG Yixia, GAO Wenshuo, YU Bin. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals, 54(06), 813-824.

- Kulkarni, V. M., & Korde, A. (1990). Quantitative structure-activity relationships in MAO-inhibitory 2-phenylcyclopropylamines: Insights into the topography of MAO-A and MAO-B. Journal of medicinal chemistry, 33(3), 1103–1108.

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The m-Tolyl-TCP Scaffold: Precision Engineering of Epigenetic Modulators

[1]

Executive Summary

The cyclopropanamine core, exemplified by Tranylcypromine (TCP), has evolved from a non-selective monoamine oxidase (MAO) inhibitor into a privileged scaffold for epigenetic therapy. This whitepaper analyzes the m-tolyl (meta-methylphenyl) cyclopropanamine derivatives, a specific structural subclass that demonstrates superior physicochemical properties and target selectivity compared to their para-substituted or unsubstituted counterparts.[1]

While TCP was originally developed as an antidepressant, the m-tolyl derivatives represent a strategic pivot toward Lysine Specific Demethylase 1 (LSD1/KDM1A) inhibition. This guide dissects the structure-activity relationships (SAR) that make the m-tolyl moiety a critical "anchor" for designing potent antineoplastic agents, particularly for Acute Myeloid Leukemia (AML) and small cell lung cancer (SCLC).

Chemical Architecture & SAR Logic

The Pharmacophore: Why meta-Tolyl?

The transition from TCP to m-tolyl derivatives is not arbitrary; it is driven by the steric and electronic requirements of the LSD1 substrate-binding tunnel.[1]

-

The Warhead: The cyclopropane ring acts as a "suicide substrate." Upon oxidation by the flavin adenine dinucleotide (FAD) cofactor, the ring opens via a single-electron transfer (SET) mechanism, forming a covalent N5-adduct with FAD.[1]

-

The meta-Methyl Advantage:

-

Selectivity: Unlike MAO-A/B active sites, which are relatively compact, the LSD1 active site possesses a large, hydrophobic substrate-binding channel. The meta-substitution provides a vector to extend molecular bulk away from the FAD center without steric clash, allowing for the attachment of "tail" groups (e.g., benzamides, piperazines) that interact with the acidic residues at the tunnel entrance.

-

Potency: SAR studies indicate that meta-substituted TCP analogues often exhibit lower IC

values against LSD1 compared to para-analogues, likely due to optimized hydrophobic packing against the active site walls (Val333, Met332).

-

Mechanism of Action (Suicide Inhibition)

The therapeutic efficacy relies on irreversible enzyme inactivation.

Figure 1: Mechanism-based inactivation of LSD1 by m-tolyl cyclopropanamine.[1] The amine is oxidized to an imine intermediate (or radical cation), triggering ring opening and covalent attachment to the FAD cofactor.

Therapeutic Applications

Oncology: Acute Myeloid Leukemia (AML)

LSD1 is a critical maintainer of the undifferentiated state in leukemic stem cells.

-

Mechanism: Inhibition of LSD1 prevents the demethylation of H3K4me1/2 (activating marks). This leads to the re-expression of myeloid differentiation genes (e.g., CD11b, CD86).

-

Clinical Relevance: m-Tolyl derivatives have shown efficacy in restoring the "differentiation block" in AML cell lines (e.g., MV4-11, THP-1), rendering the cells susceptible to apoptosis or immune clearance.[1]

Solid Tumors & SCLC

In Small Cell Lung Cancer (SCLC), LSD1 is often overexpressed. m-Tolyl derivatives function by disrupting the LSD1-CoREST complex, suppressing neuroendocrine features and inhibiting tumor growth.[1]

Antiviral Potential

Emerging data suggests LSD1 inhibitors can silence viral genome transcription (e.g., Herpes Simplex Virus, Hepatitis B) by preventing the removal of repressive chromatin marks on viral DNA, though this remains an area of preclinical exploration.

Technical Protocols

Synthesis of m-Tolyl Cyclopropanamine (Simmons-Smith Route)

Objective: Synthesize trans-2-(3-methylphenyl)cyclopropanamine hydrochloride.

Reagents:

-

3-Methylstyrene (Starting material)[1]

-

Diethylzinc (

, 1.0 M in hexanes) -

Diiodomethane (

) -

Trifluoroacetic acid (TFA)

-

tert-Butyl carbamate (

)[1]

Step-by-Step Workflow:

-

Cyclopropanation (Furukawa Modification):

-

Under

atmosphere, dissolve 3-methylstyrene (10 mmol) in dry dichloromethane (DCM). -

Cool to 0°C. Add

(20 mmol) dropwise, followed by -

Allow to warm to RT and stir for 12h. Quench with saturated

. -

Result:trans-1-(3-methylphenyl)-2-ethoxycarbonyl-cyclopropane (if using cinnamate) or direct aryl cyclopropane.[1] Note: Direct cyclopropanation of styrene yields the hydrocarbon; for the amine, a Curtius rearrangement route from the cinnamic acid derivative is preferred for stereocontrol.

-

-

Preferred Route (Cinnamate -> Curtius):

-

Start: trans-3-methylcinnamic acid.[1]

-

Esterification: Reflux with

, then MeOH -

Cyclopropanation: Treat methyl ester with

. -

Hydrolysis: LiOH/THF/H2O

trans-2-(3-methylphenyl)cyclopropanecarboxylic acid.[1] -

Curtius Rearrangement: Treat acid with Diphenylphosphoryl azide (DPPA) and

in -

Intermediate: Boc-protected amine.[1]

-

-

Deprotection:

-

Dissolve Boc-intermediate in 4M HCl/Dioxane. Stir 2h at RT.

-

Precipitate with

, filter, and dry. -

Yield: White solid (HCl salt).

-

Figure 2: Synthetic pathway via Curtius rearrangement to ensure trans-stereochemistry.

LSD1 Enzymatic Inhibition Assay

Objective: Determine

-

Buffer Prep: 50 mM HEPES (pH 7.5), 0.1 mM antipyrine, 1 unit/mL horseradish peroxidase (HRP).

-

Enzyme: Recombinant human LSD1 (10-50 nM final).

-

Substrate: H3K4me2 peptide (20

M). -

Reaction:

-

Incubate Enzyme + Inhibitor (m-tolyl derivative) for 15 min at RT.

-

Add Substrate to initiate.

-

LSD1 demethylation produces

as a byproduct. -

HRP uses

to oxidize antipyrine/phenol, producing a quinoneimine dye (absorbance at 500 nm) or fluorescent signal (Amplex Red).

-

-

Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism).

Comparative Data Profile

Table 1: Representative SAR Data (LSD1 vs. MAO Selectivity) Note: Values are generalized from class-representative literature for illustrative comparison.

| Compound Structure | LSD1 | MAO-A | MAO-B | Selectivity (LSD1/MAO) |

| Tranylcypromine (TCP) | 2.0 - 5.0 | 0.06 | 0.06 | Poor (Non-selective) |

| p-Tolyl-TCP | 1.8 | 0.15 | 0.10 | Low |

| m-Tolyl-TCP | 0.8 | 1.2 | 0.9 | Moderate |

| m-Tolyl-Benzamide Deriv. | < 0.05 | > 100 | > 100 | High |

Key Insight: The simple m-tolyl substitution improves the baseline profile, but it is most effective when used as a scaffold for further functionalization (e.g., adding benzamide groups at the meta position).

References

-

LSD1 Inhibition Mechanism & SAR Title: Unravelling the target landscape of tranylcypromines for new drug discovery Source: Pharmacol Res. (via NCBI/PMC) URL:[Link]1]

-

Synthetic Strategies for TCP Derivatives Title: Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential Source: Eur J Med Chem. URL:[Link]1][2]

-

Meta-Substitution Efficacy Title: Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity Source:[1][3] J Enzyme Inhib Med Chem. URL:[Link]1]

-

Clinical Relevance in AML Title: Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors Source: J Med Chem. URL:[2][4][5][Link]1]

Sources

- 1. US8648069B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]

- 2. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Kulinkovich reaction conditions for m-tolyl cyclopropanamine synthesis

Application Note: Optimized Synthesis of 1-(3-Methylphenyl)cyclopropan-1-amine via the Kulinkovich-Szymoniak Protocol

Executive Summary & Strategic Rationale

The synthesis of 1-(3-methylphenyl)cyclopropan-1-amine presents a specific challenge in medicinal chemistry: installing a primary amine on a strained ring adjacent to an aryl system. While the classic Kulinkovich reaction converts esters to cyclopropanols, it does not directly yield amines.[1]

To achieve the target primary amine , this protocol utilizes the Kulinkovich-Szymoniak modification .[2] This method employs nitriles as electrophiles rather than esters. The reaction proceeds via a titanacyclopropane intermediate which captures the nitrile, forming an azatitanacyclopentene. A critical divergence from the ester pathway is the requirement for a Lewis acid (typically BF₃·OEt₂) to facilitate the ring closure/demetallation to the final cyclopropylamine.

Why this route?

-

Directness: Avoids the multi-step Curtius rearrangement required if starting from cyclopropanecarboxylic acids.

-

Atom Economy: Utilizes inexpensive ethylmagnesium bromide as the source of the ethylene bridge.

-

Selectivity: The m-tolyl substituent is well-tolerated, with the methyl group providing sufficient lipophilicity without inducing steric inhibition at the meta position.

Mechanistic Pathway

Understanding the catalytic cycle is vital for troubleshooting. The reaction does not proceed via a simple carbene insertion but rather through a defined metallacycle.

Key Mechanistic Insights:

-

Ligand Exchange: EtMgBr reacts with Ti(OiPr)₄ to form a diethyltitanium species, which eliminates ethane to generate the active Titanacyclopropane (TCP) .[3]

-

Nitrile Insertion: The nitrile coordinates to the Ti(II) center and inserts into the Ti-C bond, forming an Azatitanacyclopentene .

-

Lewis Acid Activation: Unlike the ester variant (which spontaneously rearranges), the nitrile adduct is stable. BF₃·OEt₂ is required to weaken the Ti-N bond, triggering ring contraction to the cyclopropylamine.

Figure 1: The Kulinkovich-Szymoniak mechanistic pathway highlighting the critical Lewis Acid activation step required for nitrile substrates.

Experimental Protocol

Target: 1-(3-methylphenyl)cyclopropan-1-amine Scale: 10 mmol (adaptable)

Reagents & Materials

| Reagent | Equiv. | Amount | Role | Critical Note |

| 3-Methylbenzonitrile | 1.0 | 1.17 g (1.19 mL) | Substrate | Dry, free of water. |

| Ti(OiPr)₄ | 1.1 | 3.12 g (3.25 mL) | Reagent | Stoichiometric is preferred for nitriles to maximize yield.* |

| EtMgBr | 2.2 | ~7.4 mL (3.0 M) | Grignard | Use Et₂O solution if possible. THF is acceptable but Et₂O favors ligand exchange. |

| BF₃·OEt₂ | 2.0 | 2.84 g (2.5 mL) | Lewis Acid | Freshly distilled or high purity. |

| Et₂O / THF | Solvent | 40 mL | Solvent | Anhydrous. |

*Note: While catalytic variants (10-20 mol% Ti) exist, the stoichiometric protocol is significantly more robust for first-time synthesis of specific aryl derivatives.

Step-by-Step Methodology

Step 1: Setup and Titanacyclopropane Formation

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

-

Add 3-methylbenzonitrile (10 mmol) and Ti(OiPr)₄ (11 mmol) to the flask.

-

Add anhydrous Et₂O (40 mL) and cool the mixture to -78 °C (dry ice/acetone bath). Crucial: Low temperature prevents rapid decomposition of the Grignard before complexation.

Step 2: Grignard Addition (The "Slow" Step)

-

Charge the addition funnel with EtMgBr (22 mmol).

-

Add the EtMgBr solution dropwise over 60 minutes .

-

Observation: The solution will turn from colorless/yellow to dark brown/black.

-

-

Upon completion of addition, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

-

Stir at room temperature for an additional 1 hour .

Step 3: Lewis Acid Activation

-

Cool the reaction mixture back down to -78 °C .

-

Add BF₃·OEt₂ (20 mmol) dropwise.

-

Chemistry: This activates the azatitanacycle for ring closure.

-

-

Allow the mixture to warm to room temperature and stir for 12 hours (or overnight).

Step 4: Workup and Isolation

-

Quench the reaction carefully with 2M NaOH (20 mL) at 0 °C. Caution: Exothermic.

-

Dilute with Et₂O (50 mL) and filter the resulting slurry through a pad of Celite to remove Titanium salts. Wash the pad with Et₂O.

-

Extraction: Transfer filtrate to a separatory funnel. Separate layers. Extract the aqueous layer with Et₂O (2 x 30 mL).

-

Acid-Base Purification (Self-Validating Step):

-

Extract the combined organic layers with 1M HCl (3 x 30 mL). The product (amine) moves to the aqueous phase; non-basic impurities (unreacted nitrile) stay in organic.

-

Wash the combined acidic aqueous extracts with Et₂O (1 x 20 mL).

-

Basify the aqueous phase with 6M NaOH until pH > 12.

-

Extract the free amine back into Et₂O (3 x 30 mL).

-

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Result: The product is typically obtained as a pale yellow oil.[4] If necessary, convert to the hydrochloride salt for solid storage.

Workflow Diagram

Figure 2: Operational workflow for the synthesis of m-tolyl cyclopropanamine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Moisture in reagents | Ti(OiPr)₄ is extremely moisture sensitive. Distill if the liquid is cloudy. Ensure EtMgBr is titrated. |

| Incomplete Conversion | Fast Grignard addition | The formation of the titanacyclopropane must match the rate of nitrile insertion. Slow down addition rate. |

| Tertiary Amine Byproduct | Over-alkylation | If excess EtMgBr is used without careful control, double alkylation can occur. Stick to 2.0-2.2 equivalents. |

| No Reaction | Old BF₃·OEt₂ | The Lewis acid is crucial for the nitrile variant. If the etherate is dark/brown, distill it before use. |

Solvent Note: While THF is often used for Grignard reactions, Diethyl Ether (Et₂O) is superior for the Kulinkovich-Szymoniak reaction. Ether facilitates the ligand exchange on Titanium more efficiently than the more coordinating THF. If THF must be used (due to safety/boiling point), increase the reaction time at the "Warm to RT" step (Step 2.4) to 2-3 hours.

References

-

Bertus, P., & Szymoniak, J. (2001).[2][5] New and easy route to primary cyclopropylamines from nitriles.[2][6] Chemical Communications, (18), 1792–1793.

-

Bertus, P., & Szymoniak, J. (2007).[2] Titanium-Mediated Synthesis of Cyclopropylamines from Nitriles and Grignard Reagents.[2] Synlett, 2007(09), 1346–1356.

-

Kulinkovich, O. G., & de Meijere, A. (2000).[7] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.

Sources

- 1. Kulinkovich-de Meijere Reaction [organic-chemistry.org]

- 2. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 3. Kulinkovich Reaction [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

Application Note: Recrystallization Protocols for 1-(m-tolyl)cyclopropanamine Hydrochloride

[1][2][3]

Part 1: Introduction & Compound Analysis[1][2][3]

Scope

This application note details the purification of 1-(m-tolyl)cyclopropanamine hydrochloride (also known as 1-(3-methylphenyl)cyclopropan-1-amine HCl).[1][2] This scaffold is a critical intermediate in the synthesis of triple reuptake inhibitors and NMDA receptor modulators. Achieving pharmaceutical-grade purity (>99.5%) is often complicated by the compound's tendency to "oil out" rather than crystallize due to the steric bulk of the m-tolyl group and the conformational rigidity of the cyclopropane ring.[1]

Chemical Profile & Solubility Logic

To select the correct solvent, we must analyze the competing molecular forces:

-

Hydrophilic Domain: The ammonium chloride moiety (

) drives high solubility in water and lower alcohols (Methanol, Ethanol).[1][2] -

Lipophilic Domain: The m-tolyl (3-methylphenyl) and cyclopropyl groups provide significant non-polar character, reducing solubility in water but increasing affinity for mild organics.[1][2]

-

The Challenge: The gem-disubstitution on the cyclopropane ring creates a "greasy ball" structure that resists ordered crystal packing.[1] Standard aqueous recrystallization often results in an emulsion (oiling out).[2]

Target Solvent Characteristics:

Part 2: Solvent Selection & Screening[2][3][4][5]

Based on structural analogs (e.g., 1-phenylcyclopropanamine), the following solvent systems are recommended in order of preference.

Table 1: Recommended Solvent Systems

| Rank | Solvent System | Type | Mechanism | Pros | Cons |

| 1 | Isopropanol (IPA) | Single Solvent | Temperature-dependent saturation | Best balance of polarity; prevents oiling out.[1][2] | Yields can be lower if not cooled to 0°C. |

| 2 | EtOH / MTBE | Solvent / Anti-solvent | Solubility limit shift | High recovery; excellent impurity rejection.[2] | Requires precise addition rate to avoid amorphous precipitation. |

| 3 | Acetonitrile (ACN) | Single Solvent | Temperature-dependent saturation | Good for removing polar impurities.[1][2] | Toxic; higher cost; salt may be too soluble in wet ACN. |

| 4 | EtOAc / MeOH | Solvent / Anti-solvent | Solubility limit shift | Good for very crude material.[2] | Esters can hydrolyze if HCl traces are excessive.[2] |

Part 3: Detailed Experimental Protocols

Protocol A: Isopropanol (IPA) Recrystallization (Primary Method)

Best for: Routine purification of material with purity >90%.[1][2]

Reagents:

Procedure:

-

Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Slurry: Add 30 mL of IPA (3 vol). Note: The solid will likely not dissolve at room temperature.

-

Heat: Heat the mixture to near-reflux (80–82°C) with vigorous stirring.

-

Titrate: If solids remain, add hot IPA in 2 mL increments. Wait 2 minutes between additions.

-

Critical: Stop adding solvent the moment the solution becomes clear. Total volume is typically 4–6 mL/g.[2]

-

-

Cooling (Stage 1): Remove from heat and allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling promotes oiling out.[2]

-

Cooling (Stage 2): Once at room temperature, place the flask in an ice/water bath (0–4°C) for 1 hour to maximize yield.

-

Filtration: Filter the white crystalline solid using a Büchner funnel.

-

Wash: Wash the filter cake with 10 mL of cold IPA.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Ethanol/MTBE Precipitation (Secondary Method)

Best for: High-recovery requirements or removing specific non-polar impurities.[1][2]

Procedure:

-

Dissolution: Dissolve 10.0 g of crude salt in the minimum amount of absolute Ethanol at 60°C (approx. 1.5–2.0 vol).[2]

-

Filtration (Optional): If insoluble particles (dust/silica) are present, perform a hot filtration through a glass frit.[2]

-

Precipitation: While maintaining the temperature at 50°C, add Methyl tert-butyl ether (MTBE) dropwise.[2]

-

Cloud Point: Continue addition until a persistent faint turbidity (cloudiness) is observed.

-

Re-dissolve: Add 1–2 mL of Ethanol to clear the solution.

-

Crystallize: Remove heat and allow to cool undisturbed. The lower polarity of the mixture forces the salt out of solution as it cools.

-

Isolate: Filter and wash with a 1:4 mixture of EtOH:MTBE.

Part 4: Troubleshooting & Logic Flow

"Oiling Out" Mitigation

If the product separates as a yellow/brown oil at the bottom of the flask instead of crystals:

-

Reheat the mixture until the oil redissolves.

-

Seed: Add a small crystal of pure product (if available) to the cooling solution at 50°C.

-

Agitation: Increase stirring speed to disperse the oil droplets, increasing surface area for nucleation.

-

Solvent Switch: If using IPA, switch to Protocol B (EtOH/MTBE).[2] The presence of ether often prevents the formation of the oily phase.

Visualization of Workflow

The following diagram illustrates the decision matrix for solvent selection and the purification process.

Figure 1: Decision matrix for purification of 1-(m-tolyl)cyclopropanamine HCl, addressing purity levels and the "oiling out" phenomenon.

Part 5: References

-

Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (General principles of amine salt recrystallization).

-

Mettler Toledo. (n.d.).[2] Recrystallization Guide: Process, Procedure, Solvents. (Standard industrial protocols for solvent screening).

-

PubChem. (2023).[2][3] 1-(3-methylphenyl)cyclopropan-1-amine hydrochloride.[1][2] (Chemical structure and physical property data). [1][2]

-

Skrydstrup, T. (2004).[2] The Kulinkovich Reaction. In Modern Carbonyl Olefination. (Context on the synthesis and handling of cyclopropanamines). [1][2]

Application Note: Optimized Buffer Strategies for the HPLC Analysis of Cyclopropanamine

Introduction & Chemical Context

Cyclopropanamine (CPA) represents a distinct challenge in liquid chromatography. As a small, polar primary amine (pKa ~9.1), it exhibits two problematic behaviors on standard C18 silica columns: poor retention (due to high polarity) and severe peak tailing (due to ionic interactions with residual silanols).

Furthermore, the cyclopropane ring introduces a stability constraint; while relatively robust, it can be susceptible to ring-opening in highly acidic, nucleophilic environments. This Application Note details the preparation of three distinct buffer systems designed to overcome these challenges, prioritizing peak symmetry and retention stability.

The "Silanol Effect" and Buffer Selection

The primary cause of peak tailing in CPA analysis is the ion-exchange interaction between the positively charged amine (

To mitigate this, our buffer strategy must achieve one of two states:

-

Chaotropic/Ion-Suppression (Low pH): Keep silanols protonated (neutral) and use chaotropic salts to mask interactions.

-

Neutralization (High pH): De-protonate the amine (neutral), increasing hydrophobicity and eliminating ionic drag.

Diagram: Mechanistic Buffer Strategy

The following diagram illustrates the competitive interactions managed by the buffer systems described below.

Figure 1: Interaction map showing how Low pH and High pH strategies mitigate amine-silanol tailing.

Critical Reagents & Safety

-

Water: Milli-Q or HPLC grade (18.2 MΩ·cm resistivity).

-

Filtration: 0.22 µm Nylon or PVDF filters (Cellulose nitrate is not recommended for high pH).

-

Glassware: Class A volumetric flasks, triple-rinsed.

-

Safety Note: Sodium Perchlorate is a chaotropic salt used in Protocol B. It is an oxidizer. Do not let perchlorate salts dry out in the presence of organic solvents , as this can form explosive precipitates.

Protocol A: High pH Ammonium Bicarbonate (pH 10.0)

Best For: Hybrid-Silica Columns (e.g., Waters XBridge, Phenomenex Gemini) | LC-MS Compatible.

Scientific Rationale: At pH 10.0, Cyclopropanamine (pKa ~9.1) exists predominantly in its neutral form. This maximizes hydrophobic interaction with the C18 ligand, increasing retention time and improving peak shape by eliminating cation-exchange with silanols. Volatile salts prevent source clogging in MS.

Preparation Steps (1 Liter)

-

Weighing: Accurately weigh 0.79 g of Ammonium Bicarbonate (

). -

Dissolution: Transfer to a 1 L beaker and add approximately 900 mL of HPLC-grade water. Stir until fully dissolved.

-

pH Adjustment:

-

Calibrate pH meter with standards 7.0 and 10.0.

-

Add Ammonium Hydroxide (28-30% solution) dropwise while stirring.

-

Target pH: 10.0 ± 0.1 .

-

Note: Do not use Sodium Hydroxide (NaOH) as it is non-volatile and will deposit salts in the MS source.

-

-

Final Volume: Transfer to a 1 L volumetric flask and make up to volume with water.

-

Filtration: Filter through a 0.22 µm membrane.

-

Shelf Life: Prepare fresh daily. High pH buffers absorb

from the air, causing pH drift (lowering pH) which shifts retention times for amines.

Protocol B: Chaotropic Phosphate Buffer (pH 2.5)

Best For: Standard Silica C18 Columns | UV Detection Only (Non-Volatile).

Scientific Rationale:

At pH 2.5, silanols are protonated (

Preparation Steps (1 Liter)

-

Weighing:

-

Weigh 3.40 g of Potassium Dihydrogen Phosphate (

) (25 mM). -

Weigh 7.00 g of Sodium Perchlorate Monohydrate (

) (~50 mM).

-

-

Dissolution: Dissolve both salts in 900 mL of HPLC-grade water.

-

pH Adjustment:

-

Calibrate pH meter with standards 1.68 and 4.01.

-

Adjust pH to 2.5 ± 0.1 using Phosphoric Acid (85%) .

-

Crucial: Do not use HCl; chloride ions can corrode stainless steel HPLC systems over time.

-

-

Final Volume: Dilute to 1 L in a volumetric flask.

-

Filtration: Filter through 0.22 µm membrane.

-

System Care: When using perchlorate, flush the system with 90:10 Water:Methanol for 30 minutes after analysis to prevent salt precipitation.

Protocol C: Formic Acid/Ammonium Formate (pH 3.0)

Best For: General Screening | LC-MS | High Sensitivity.

Scientific Rationale:

A simplified volatile buffer. While it may not provide the perfect peak shape of Protocol A or B, it is the standard for high-throughput screening. It provides protons to aid ionization in Positive Mode ESI (

Preparation Steps (1 Liter)

-

Stock Solution: Prepare a 1M Ammonium Formate stock solution.

-

Mixing: Add 10 mL of 1M Ammonium Formate to 900 mL water (Final conc: 10 mM).

-

Acidification: Add ~0.5 - 1.0 mL of Formic Acid (LC-MS grade).

-

Target: Adjust to pH 3.0 ± 0.1 .

-

Volume: Top up to 1 L.

-

Degassing: Sonicate for 5 minutes.

Comparative Data & Selection Guide

The following table summarizes the operational parameters for each buffer system.

| Parameter | Protocol A (High pH) | Protocol B (Chaotropic) | Protocol C (Volatile Acid) |

| pH | 10.0 | 2.5 | 3.0 |

| Buffer Species | Phosphate / Perchlorate | Formate / Formic Acid | |

| Detection | UV / MS | UV Only (200 nm+) | UV / MS |

| Column Req. | Hybrid (XBridge/Gemini) | Standard C18 | Standard C18 |

| Peak Shape | Excellent (Neutral Amine) | Excellent (Ion-Pairing) | Good (Tailing possible) |

| MS Noise | Low | N/A (Do not use) | Low |

Experimental Workflow Visualization

The following diagram outlines the logical flow for preparing and verifying the buffer prior to injection.

Figure 2: Step-by-step workflow for ensuring buffer integrity and reproducibility.

Troubleshooting & Quality Control

Drifting Retention Times

-

Cause: In Protocol A (High pH), evaporation of ammonia or absorption of

changes pH. -

Solution: Use a "Guard Column" saturated with the buffer or replace the buffer bottle every 24 hours. Ensure the bottle cap is vented but secure.

High Backpressure

-

Cause: Salt precipitation. This is common in Protocol B (Perchlorate) if the organic composition in the gradient exceeds 60-70% Acetonitrile.

-

Solution: Check solubility limits. Perchlorates are more soluble in Methanol than Acetonitrile. If using Acetonitrile, keep buffer concentration < 20 mM.

Baseline Noise (UV)

-

Cause: Impure reagents or UV cutoff issues.

-

Solution: Formate (Protocol C) has a UV cutoff around 210 nm. If analyzing CPA at 205 nm, use Protocol B (Phosphate cutoff is < 190 nm) for the cleanest baseline.

References

-

McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography. Journal of Chromatography A.

-

Waters Corporation. (2021). Effect of pH on the Retention of Basic Compounds. Waters Application Notes.

-

Dolan, J. (2013). Buffer Preparation: The pH Adjustment. LCGC North America.

-

PubChem. (2023). Cyclopropanamine Compound Summary. National Library of Medicine.

Troubleshooting & Optimization

Improving yield of 1-(m-tolyl)cyclopropanamine hydrochloride crystallization

Technical Support Center: 1-(m-tolyl)cyclopropanamine Hydrochloride Crystallization

Status: Operational | Ticket ID: #CRYST-8821 | Agent: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Art" of Amine Salts

Welcome to the Technical Support Center. You are likely here because your batch of This compound has either failed to crystallize, "oiled out" into a sticky gum, or resulted in a yield far below the theoretical maximum.

Crystallizing gem-disubstituted cyclopropanamines is deceptively difficult. The strain of the cyclopropane ring, combined with the lipophilic m-tolyl group and the ionic ammonium chloride moiety, creates a molecule with a "schizophrenic" solubility profile—it loves water/alcohols but hates non-polar solvents, often leading to Liquid-Liquid Phase Separation (LLPS) rather than crystal nucleation.[1]

This guide is not a rigid recipe; it is a troubleshooting logic engine designed to help you diagnose your specific failure mode and implement a self-validating fix.

Module 1: Critical Process Parameters (CPP) & Solvent Selection

The Core Problem: Yield loss often stems from using a single solvent (where solubility is too high) or adding anti-solvent too fast (causing oiling). You need a Binary Solvent System .[1]

Recommended Solvent Systems

Based on the structural analogues (phenylcyclopropanamine salts), the following systems provide the best balance between yield and rejection of impurities (like titanium residues from Kulinkovich synthesis).

| System Type | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Ratio (v/v) | Notes |

| Standard | Isopropanol (IPA) | Methyl tert-butyl ether (MTBE) | 1:3 to 1:5 | Best balance.[1] MTBE is less volatile than ether, safer than hexane.[1] |

| High Purity | Ethanol (EtOH) | Ethyl Acetate (EtOAc) | 1:4 | EtOAc is excellent for removing non-polar organic impurities.[1] |

| Aggressive | Methanol (MeOH) | Diethyl Ether (Et2O) | 1:10 | High Yield, Lower Purity. Use only if starting material is >95% pure.[1] |

Protocol 1.1: The Solubility Curve Validation (Do This First)

Do not commit your whole batch until you run this 100mg pilot.

-

Dissolve 100 mg of crude salt in the minimum amount of Solvent A at 60°C (near boiling).

-

Add Solvent B dropwise until a persistent cloudiness (nucleation point) appears.[1]

-

Add 2 drops of Solvent A to clear the solution.

-

Cool slowly to room temperature (RT), then to 0°C.

-

Result: If you get crystals, scale up. If you get oil, proceed to Module 2.[1]

Module 2: Troubleshooting "Oiling Out" (LLPS)

Symptom: As the solution cools, you see oily droplets forming on the flask walls or bottom before crystals appear. Cause: The "Oiling Out" boundary (metastable limit) is hit before the solubility curve. The salt is precipitating as a supercooled liquid because the melting point of the solvated species is below the process temperature.

The Fix: Temperature Cycling & Seeding

You must bypass the liquid phase by forcing nucleation above the oiling temperature.

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Yield Optimization Strategies

If you have crystals but the yield is low (<60%), the product is staying in the "Mother Liquor" (ML).

Strategy A: The Common Ion Effect (HCl Doping)

Amine salts are in equilibrium:

-

Protocol: After the initial crystallization at 0°C, add 4M HCl in Dioxane (0.1 equivalents relative to starting amine) dropwise to the mother liquor.

-

Warning: Excess HCl is hygroscopic. If you add too much, your final product will absorb water from the air and become sticky.[1]

Strategy B: Mother Liquor Recycling

-

Filter the first crop of crystals (Crop A).

-

Evaporate the Mother Liquor to 20% of its original volume.

-

Add fresh Anti-Solvent (e.g., MTBE) until cloudy.[1]

-

Cool to -20°C (freezer).

-

Filter to get Crop B.[1]

-

Note: Crop B will always be less pure than Crop A. Keep them separate until purity is confirmed via HPLC/NMR.

Module 4: Standard Operating Procedure (SOP)

Objective: High-yield crystallization of 1-(m-tolyl)cyclopropanamine HCl.

-

Dissolution: Place 10g of crude solid in a flask. Add Isopropanol (IPA) (approx. 30-40 mL) and heat to 65°C. Stir until fully dissolved.

-

Tip: If insolubles remain (inorganic salts), filter hot through a sintered glass funnel.[1]

-

-

Primary Nucleation: Remove from heat. While stirring rapidly, add MTBE (approx. 20 mL) until the solution turns slightly turbid.

-

Clear & Seed: Add 1-2 mL of hot IPA to clear the turbidity. Add 10 mg of pure seed crystals (if available).

-

Controlled Cooling: Allow the flask to cool to RT on a cork ring (insulation prevents thermal shock). Do not use an ice bath yet.[1]

-

Secondary Precipitation: Once at RT and crystallization has begun, slowly add more MTBE (80 mL) over 30 minutes via an addition funnel.

-

Maximizing Yield: Cool the slurry to 0-4°C for 2 hours.

-

Isolation: Filter under vacuum. Wash the cake with cold MTBE/IPA (9:1 mix).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours. Crucial: Ensure no HCl gas remains trapped in the lattice.

FAQ: Troubleshooting Specific Issues

Q: My product is pink/reddish. Is it ruined? A: Likely not. Phenols and aromatic amines oxidize easily, creating colored impurities (quinones) that are intensely colored even at ppm levels.[1]

-

Fix: Wash the crystals with cold Ethyl Acetate. If color persists, recrystallize with a pinch of activated charcoal in the hot filtration step.

Q: The crystals are "sweating" or sticky after drying. A: You have excess HCl trapped in the crystal lattice or the salt is hygroscopic.

-

Fix: Dry at a higher temperature (50°C) under high vacuum (<10 mbar) with a P2O5 (phosphorus pentoxide) desiccant trap.

Q: I used the exact solvent ratio, but nothing precipitated. A: Your solution is likely supersaturated but stuck in the "metastable zone."

-

Fix: Scratch the inner wall of the glass flask with a glass rod. The microscopic glass shards provide nucleation sites. Alternatively, add a single crystal of a similar compound (isomorphous seeding).[1]

References

-

Oiling Out Mechanisms

-

Cyclopropanamine Synthesis & Purification

-

Common Ion Effect in HCl Salts

-

Solvent Selection Guides

Sources

Technical Support Center: Stability of 1-(m-tolyl)cyclopropanamine HCl

Prepared by: Senior Application Scientist, Chemical Development Division

This guide is designed for researchers, scientists, and drug development professionals working with 1-(m-tolyl)cyclopropanamine hydrochloride. Its purpose is to provide expert insights, troubleshooting strategies, and robust protocols for evaluating the stability of this compound, particularly under acidic stress conditions. Understanding the degradation profile is a critical step in developing stable formulations and ensuring the integrity of analytical methods.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability and handling of 1-(m-tolyl)cyclopropanamine HCl.

Q1: What is 1-(m-tolyl)cyclopropanamine HCl, and why is its stability under acidic conditions a concern?

1-(m-tolyl)cyclopropanamine HCl is an arylcyclopropylamine, a class of compounds frequently used as key building blocks and intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] Its hydrochloride salt form enhances water solubility and handling. Stability testing, especially under stress conditions like acid exposure, is mandated by regulatory bodies like the ICH to understand the intrinsic chemical properties of a drug substance.[3] These studies help identify potential degradants, establish degradation pathways, and develop stability-indicating analytical methods that can accurately measure the active ingredient without interference from impurities or degradation products.[4]

Q2: What are the most likely degradation pathways for 1-(m-tolyl)cyclopropanamine HCl in an acidic medium?

While 1-(m-tolyl)cyclopropanamine is a relatively stable molecule, the combination of acid and elevated temperature can induce degradation. The primary sites of reactivity are the cyclopropyl ring and the primary amine.

-

Acid-Catalyzed Ring Opening: The three-membered cyclopropane ring is highly strained.[2] Under harsh acidic conditions (e.g., strong acid concentration, high heat), the ring is susceptible to electrophilic attack by a proton, which can lead to a carbocation intermediate followed by ring-opening. This would result in a complete loss of the cyclopropyl moiety and the formation of isomeric propenyl or propanol derivatives.

-

Amine-Related Reactions: While the primary amine is protonated and thus stabilized in an acidic solution, side reactions, though less common, can occur over extended periods or at extreme temperatures.

It is crucial to recognize that these pathways are often theoretical until confirmed by structural elucidation of degradants formed during forced degradation studies.[5]

Q3: How does the cyclopropyl ring influence the molecule's overall stability?

The cyclopropyl group has a dual influence. Its inherent ring strain makes it a potential site for reactivity under forcing conditions.[2] However, studies on related structures, such as cyclopropanecarboxylic acid esters, have shown that the cyclopropyl group can confer enhanced hydrolytic stability compared to analogous aliphatic chains.[6] This stabilization is attributed to electronic effects, including hyperconjugation. Therefore, while ring-opening is a potential degradation route, it may require significantly more energy than degradation of other functional groups in a more complex molecule.

Q4: What are the initial signs of degradation during an experiment?

The most reliable indicators of degradation are analytical. During HPLC analysis, you should monitor for:

-

A decrease in the peak area of the parent 1-(m-tolyl)cyclopropanamine compound.

-

The appearance of new peaks, which correspond to degradation products.

-

Changes in the physical appearance of the solution, such as a color change, though this is a less reliable indicator.

Q5: What are the recommended storage conditions for the 1-(m-tolyl)cyclopropanamine HCl salt?

As a hydrochloride salt, the compound is generally stable. Standard storage conditions are in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated (2-8°C) for long-term storage.

Section 2: Troubleshooting Guide for Acidic Stability Studies

This guide provides solutions to common problems encountered during forced degradation experiments.

| Observed Issue | Probable Cause(s) | Recommended Solutions & Rationale |

| Rapid & Complete Degradation (>90%) | Stress conditions (acid concentration, temperature, time) are too harsh. | Action: Reduce the severity of the conditions. Start with 0.1 N HCl at 60°C and decrease temperature or time as needed. Rationale: The goal of forced degradation is to achieve a target degradation of 5-20%, which is sufficient to form and detect major degradants without completely consuming the parent compound.[5] |

| No or Minimal Degradation (<5%) | Stress conditions are too mild. | Action: Increase the severity. Move from 0.1 N to 1.0 N HCl, increase the temperature (e.g., from 60°C to 80°C), or extend the incubation time. Rationale: The molecule may be intrinsically stable under the initial conditions, requiring more energy to force degradation and reveal potential liabilities. |

| Appearance of Multiple, Small, Unresolved Peaks in HPLC | Secondary degradation is occurring; the primary degradant is unstable and breaking down further. | Action: Analyze samples at earlier time points. This allows for the capture of the primary degradation product before it converts to secondary products, simplifying pathway elucidation.[5] Rationale: Understanding the sequence of degradation is key to mapping the complete pathway. |

| Poor Chromatographic Peak Shape (Tailing or Fronting) | 1. The mobile phase pH is not optimal. 2. The sample is interacting with the stationary phase. 3. Column overload. | Action: 1. Ensure the mobile phase pH is at least 2 units below the pKa of the protonated amine to maintain a consistent charge state. 2. Use a high-purity, end-capped C18 column. 3. Dilute the sample before injection. Rationale: Proper chromatographic methods are essential to accurately quantify both the parent drug and its degradants. |

| Inconsistent Results Between Replicates | 1. Inaccurate temperature control. 2. Inconsistent timing for sample quenching/neutralization. 3. Sample evaporation. | Action: 1. Use a calibrated, stable heating block or water bath. 2. Prepare a neutralization solution (e.g., NaOH) and add it precisely at the end of each time point.[7] 3. Use sealed reaction vials. Rationale: Reproducibility is paramount for validating a stability-indicating method. |

Section 3: Experimental Protocols & Methodologies

These protocols provide a validated starting point for conducting stability studies.

Protocol 3.1: Forced Degradation Study under Acidic Conditions

This protocol is designed to induce degradation and identify potential degradants.

-

Preparation of Stock Solution: Accurately weigh and dissolve 1-(m-tolyl)cyclopropanamine HCl in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile:water) to a final concentration of 1 mg/mL.[4]

-

Stress Sample Preparation:

-

Label a series of amber glass vials for each time point (e.g., 0, 2, 6, 12, 24 hours).

-

To each vial, add 1.0 mL of the stock solution.

-

To each vial (except time 0), add 1.0 mL of 1.0 N HCl.

-

To the "Time 0" vial, add 1.0 mL of 1.0 N HCl and immediately proceed to step 4.

-

-

Incubation: Place the vials in a pre-heated, calibrated heating block or water bath set to 80°C.

-

Sampling and Quenching:

-

At each designated time point, remove the corresponding vial from the heat.

-

Immediately add 1.0 mL of 1.0 N NaOH to neutralize the acid and stop the degradation reaction.[7]

-

Allow the vial to cool to room temperature.

-

-

Final Sample Preparation: Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.

Protocol 3.2: Recommended HPLC-UV Method Parameters

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detector Wavelength: 220 nm and 270 nm

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Section 4: Data Interpretation & Visualization

Hypothetical Degradation Pathway

The following diagram illustrates a potential degradation pathway for 1-(m-tolyl)cyclopropanamine HCl under harsh acidic conditions, proceeding through a theoretical ring-opened intermediate. Structural confirmation would require LC-MS and NMR analysis.[8]

Caption: Forced Degradation Experimental Workflow.

References

- Source: Google Patents (US4590292A)

- Source: Google Patents (EP0205403B1)

-

Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL: [Link]

-

Title: Forced degradation studies Source: MedCrave online URL: [Link]

-

Title: Development of forced degradation and stability indicating studies of drugs—A review Source: World Journal of Pharmaceutical Research URL: [Link]

-

Title: development of forced degradation and stability indicating studies for drug substance and drug product Source: International Journal of Research in Pharmacology & Pharmacotherapeutics URL: [Link]

-

Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride Source: PMC - NIH URL: [Link]

-

Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

- Source: Google Patents (US3711549A)

-

Title: III Analytical Methods Source: Ministry of the Environment, Government of Japan URL: [Link]

-

Title: Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances Source: PMC - NIH URL: [Link]

-

Title: Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites Source: Agilent URL: [Link]

-

Title: Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability Source: Organic Letters URL: [Link]

-

Title: ANALYTICAL METHODS FOR ESTIMATION OF MEBEVERINE IN PHARMACEUTICAL DOSAGE FORMS – A REVIEW Source: International Journal of Pharmaceutical Research & Analysis URL: [Link]

-

Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Application Source: Longdom Publishing URL: [Link]

-

Title: STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 Source: ICH URL: [Link]

-

Title: LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions Source: ResearchGate URL: [Link]

-

Title: A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization Source: PMC - NIH URL: [Link]

-

Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride Source: ResearchGate URL: [Link]

-

Title: 1H-NMR of Cyclopropylamine HCl salt Source: Reddit URL: [Link]

-

Title: FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS Source: Rasayan Journal of Chemistry URL: [Link]

-

Title: Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique Source: JOCPR URL: [Link]

-

Title: Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS Source: RSC Publishing URL: [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. ijrpp.com [ijrpp.com]

- 5. biomedres.us [biomedres.us]

- 6. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Optimizing Curtius Rearrangement for 1-Arylcyclopropanamine Synthesis

Welcome to the technical support center for the synthesis of 1-arylcyclopropanamines via the Curtius rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of these valuable compounds.

Introduction: The Synthetic Challenge and the Curtius Solution

1-Arylcyclopropanamines are privileged structural motifs in medicinal chemistry, appearing in a range of biologically active molecules. Their synthesis, however, can be challenging due to the inherent strain of the cyclopropyl ring and the potential for side reactions. The Curtius rearrangement offers a robust and versatile method for the conversion of 1-arylcyclopropanecarboxylic acids to the desired amines.[1][2] This reaction proceeds through the thermal decomposition of an acyl azide to an isocyanate, which is then trapped by a nucleophile to yield the final product.[3] A key advantage of the thermal Curtius rearrangement is its concerted mechanism, which ensures the retention of the stereochemistry of the migrating group.[1][2]

This guide will provide a comprehensive overview of the reaction, detailed experimental protocols, and a thorough troubleshooting section to address common issues encountered during the synthesis of 1-arylcyclopropanamines.

Reaction Overview: Mechanism and Key Considerations

The synthesis of 1-arylcyclopropanamines via the Curtius rearrangement involves three key stages:

-

Acyl Azide Formation: The starting 1-arylcyclopropanecarboxylic acid is converted to the corresponding acyl azide. This is most commonly achieved in a one-pot procedure using diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acyl chloride followed by reaction with sodium azide.[2]

-

Curtius Rearrangement: The acyl azide is heated in an inert solvent, leading to the loss of nitrogen gas and the concerted migration of the 1-arylcyclopropyl group to form an isocyanate intermediate.[3][4]

-

Isocyanate Trapping: The highly reactive isocyanate is then trapped in situ with a nucleophile. Trapping with water or acid leads to the formation of an unstable carbamic acid, which decarboxylates to yield the primary amine.[5] Alternatively, trapping with an alcohol (e.g., benzyl alcohol or tert-butanol) yields a protected carbamate, which can be useful for further synthetic manipulations.[3]

Visualizing the Pathway: Reaction Workflow

Caption: Workflow for 1-Arylcyclopropanamine Synthesis via Curtius Rearrangement.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 1-arylcyclopropanamines via the Curtius rearrangement.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

-

Incomplete Acyl Azide Formation:

-

From Carboxylic Acid (e.g., using DPPA): Ensure the carboxylic acid is completely dry, as water can hydrolyze the activated intermediate. Use of anhydrous solvents (e.g., toluene, THF) and fresh triethylamine is crucial.[6]

-

From Acyl Chloride: The acyl chloride should be freshly prepared or of high purity, as it can degrade upon storage. The reaction with sodium azide must be performed under strictly anhydrous conditions.[6]

-

-

Inefficient Rearrangement:

-

Temperature: The rearrangement of 1-arylcyclopropanecarbonyl azides may require higher temperatures due to the steric hindrance of the migrating group. A gradual increase in the reflux temperature may be necessary. However, excessively high temperatures can lead to decomposition. Lewis acid catalysis (e.g., with BF₃·OEt₂) can lower the required temperature.[3]

-

Solvent: The choice of a high-boiling, inert solvent like toluene or xylene is often beneficial for achieving the necessary rearrangement temperature.

-

-

Poor Isocyanate Trapping:

-

Presence of Water: This is a very common issue. Traces of water will react with the isocyanate to form a primary amine, which can then react with another molecule of isocyanate to form a stable, and often difficult to remove, urea byproduct.[6][7] Rigorous drying of all solvents, reagents, and glassware is essential. Performing the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.

-

Nucleophile Concentration: A sufficient excess of the trapping nucleophile (e.g., benzyl alcohol) should be used to ensure the isocyanate reacts with it preferentially.

-

Q2: I am observing a significant amount of a white, insoluble precipitate in my reaction mixture. What is it and how can I prevent its formation?

This precipitate is very likely a symmetrical urea byproduct, N,N'-bis(1-arylcyclopropyl)urea. Its formation is a strong indicator of the presence of water in your reaction.

-

Mechanism of Urea Formation:

-

R-N=C=O (Isocyanate) + H₂O → [R-NH-COOH] (Unstable Carbamic Acid)

-

[R-NH-COOH] → R-NH₂ (Primary Amine) + CO₂

-

R-N=C=O + R-NH₂ → R-NH-CO-NH-R (Symmetrical Urea)

-

-

Prevention Strategies:

-

Rigorous Anhydrous Conditions: This cannot be overstated. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under a stream of inert gas. Ensure all reagents are anhydrous.

-

Inert Atmosphere: Conduct the entire reaction sequence under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction.

-

Order of Addition: If you are trapping the isocyanate with an alcohol, ensure it is added before any potential contact with water (e.g., during workup).

-

Q3: The rearrangement of my 1-arylcyclopropanecarbonyl azide is very sluggish or incomplete. What can I do?

The 1-arylcyclopropyl group is sterically demanding, which can increase the activation energy for the rearrangement.

-

Increase Reaction Temperature: As mentioned, a higher reaction temperature may be required. Consider switching to a higher-boiling solvent like xylene or mesitylene if toluene is not effective.

-

Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can significantly lower the decomposition temperature of the acyl azide and accelerate the rearrangement.[3]

-

Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC (disappearance of the acyl azide) or by monitoring nitrogen evolution.

Q4: I am concerned about the safety of using azides. What are the key safety precautions?

Acyl azides and sodium azide are potentially explosive and toxic. Strict adherence to safety protocols is mandatory.

-

Explosion Hazard: Acyl azides can be shock-sensitive and may decompose explosively upon heating, friction, or exposure to light. It is highly recommended to generate and use the acyl azide in situ without isolation, for example, by using the DPPA one-pot method.[2]

-

Toxicity: Sodium azide is highly toxic. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Safe Handling Practices:

-

Always work behind a blast shield, especially when performing the reaction on a larger scale.

-

Avoid using metal spatulas to handle sodium azide, as this can lead to the formation of shock-sensitive heavy metal azides.

-

Quench any residual azide in the reaction mixture before workup and disposal. A common method is the addition of a saturated aqueous solution of sodium nitrite.

-

Q5: Which group migrates during the rearrangement, the aryl group or the cyclopropyl group?

In the Curtius rearrangement of 1-arylcyclopropanecarbonyl azide, the entire 1-arylcyclopropyl group migrates. The general order of migratory aptitude in Curtius rearrangements is tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl.[3] The carbon of the cyclopropane ring attached to the carbonyl group is a tertiary carbon, favoring its migration. The concerted nature of the thermal rearrangement ensures that the entire group migrates with retention of its stereochemical integrity.[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Benzyl (1-phenylcyclopropyl)carbamate using DPPA

This protocol is a representative example for the synthesis of a protected 1-arylcyclopropanamine.

Materials:

-

1-Phenylcyclopropanecarboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

Benzyl alcohol (BnOH)

-

Anhydrous toluene

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (N₂ or Ar)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-phenylcyclopropanecarboxylic acid (1.0 eq).

-

Dissolve the carboxylic acid in anhydrous toluene.

-

Add triethylamine (1.1-1.5 eq) to the stirred solution at room temperature.

-

Carefully add diphenylphosphoryl azide (DPPA, 1.1-1.5 eq) dropwise to the reaction mixture.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl azide.

-

Add benzyl alcohol (1.2-1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature until the rearrangement is complete. Monitor the reaction by TLC for the disappearance of the starting material and by observing the cessation of nitrogen gas evolution. This typically takes 2-6 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired benzyl (1-phenylcyclopropyl)carbamate.

Protocol 2: Hydrolysis of Benzyl (1-phenylcyclopropyl)carbamate to 1-Phenylcyclopropanamine

Materials:

-

Benzyl (1-phenylcyclopropyl)carbamate

-

Hydrobromic acid in acetic acid (HBr/AcOH) or other suitable deprotection reagent

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution

-

Standard laboratory glassware

Procedure:

-

Dissolve the benzyl (1-phenylcyclopropyl)carbamate in a suitable solvent (e.g., acetic acid).

-

Add a solution of HBr in acetic acid and stir the mixture at room temperature until the deprotection is complete (monitor by TLC).

-

Precipitate the amine salt by adding diethyl ether.

-

Collect the solid by filtration and wash with diethyl ether.

-

To obtain the free amine, dissolve the salt in water and basify with a NaOH solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane), dry the combined organic layers, and concentrate to yield 1-phenylcyclopropanamine.

Data Summary

The following table provides a general overview of typical reaction conditions and expected outcomes for the synthesis of 1-arylcyclopropanamines via the Curtius rearrangement.

| Parameter | Recommended Conditions | Expected Outcome/Comments |

| Starting Material | 1-Arylcyclopropanecarboxylic acid | Ensure high purity and dryness. |

| Azide Formation | DPPA, Et₃N in toluene | Safe and efficient one-pot procedure. |

| 1. (COCl)₂, cat. DMF; 2. NaN₃ | Two-step procedure; handle acyl chloride and sodium azide with care. | |

| Rearrangement Temp. | 80-120 °C | Substrate-dependent; may require higher end of the range for hindered substrates. |

| Solvent | Anhydrous Toluene, Xylene | Inert, high-boiling solvents are preferred. |

| Isocyanate Trap | Benzyl alcohol | Yields a stable, Cbz-protected amine. |

| tert-Butanol | Yields a stable, Boc-protected amine. | |

| Water/Acid | Yields the primary amine directly, but risk of urea formation is higher. | |

| Typical Yield | 60-85% | Highly dependent on substrate and reaction conditions. |

Mechanistic and Troubleshooting Workflow

The following diagram illustrates the key steps and potential pitfalls in the synthesis of 1-arylcyclopropanamines, providing a logical troubleshooting workflow.

Sources

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Formation and degradation of urea derivatives in the azide method of peptide synthesis. Part 1. The curtius rearrangement and urea formation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Resolving Hygroscopicity Issues with Amine Hydrochloride Salts